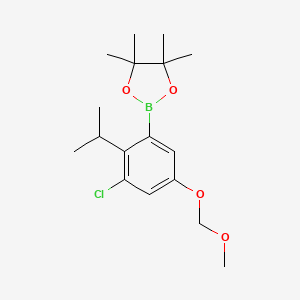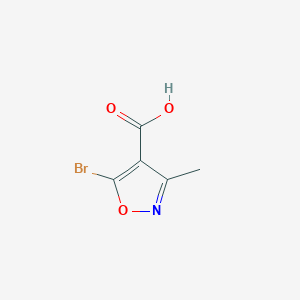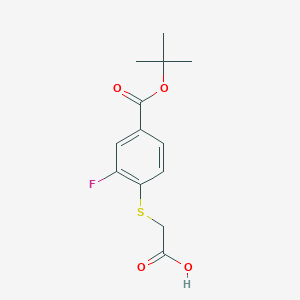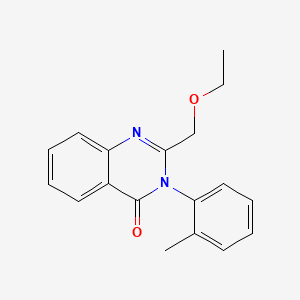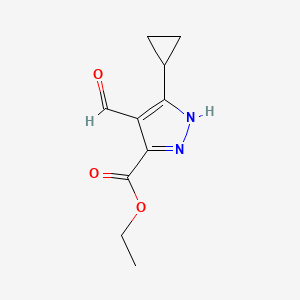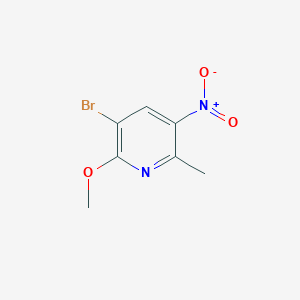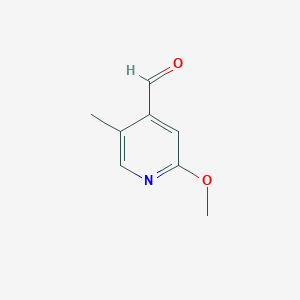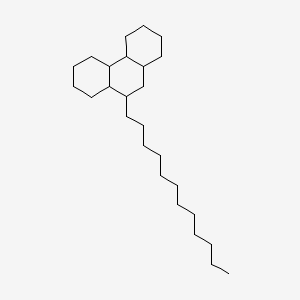
Phenanthrene, 9-dodecyltetradecahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthrene, 9-dodecyltetradecahydro- is a complex organic compound with the molecular formula C26H48 and a molecular weight of 360.6593 . This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the addition of a dodecyl group and extensive hydrogenation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 9-dodecyltetradecahydro- typically involves the hydrogenation of phenanthrene followed by the introduction of a dodecyl group. The hydrogenation process requires the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The dodecyl group can be introduced through a Friedel-Crafts alkylation reaction using dodecyl chloride and an aluminum chloride (AlCl3) catalyst .
Industrial Production Methods
Industrial production of Phenanthrene, 9-dodecyltetradecahydro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for hydrogenation and alkylation, ensuring efficient mixing and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthrene, 9-dodecyltetradecahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already extensively hydrogenated.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Further hydrogenated phenanthrene derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Applications De Recherche Scientifique
Phenanthrene, 9-dodecyltetradecahydro- has several scientific research applications:
Chemistry: Used as a model compound for studying hydrogenation and alkylation reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of Phenanthrene, 9-dodecyltetradecahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene, tetradecahydro-: A hydrogenated derivative of phenanthrene with a similar structure but without the dodecyl group.
9-Dodecyltetradecahydroanthracene: A similar compound with an anthracene core instead of phenanthrene.
Uniqueness
Phenanthrene, 9-dodecyltetradecahydro- is unique due to the presence of both extensive hydrogenation and the dodecyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
55334-01-5 |
|---|---|
Formule moléculaire |
C26H48 |
Poids moléculaire |
360.7 g/mol |
Nom IUPAC |
9-dodecyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene |
InChI |
InChI=1S/C26H48/c1-2-3-4-5-6-7-8-9-10-11-16-22-21-23-17-12-13-18-24(23)26-20-15-14-19-25(22)26/h22-26H,2-21H2,1H3 |
Clé InChI |
JTVJHJFIEIFWQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1CC2CCCCC2C3C1CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


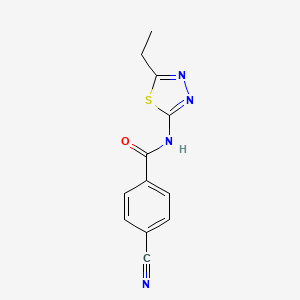
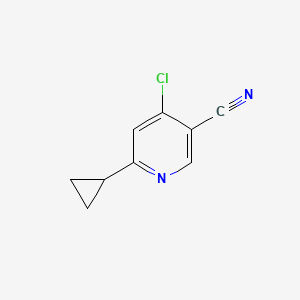
![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)

